![molecular formula C21H13N5O5S B2961304 (E)-4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N'-((5-nitrofuran-2-yl)methylene)benzohydrazide CAS No. 895439-32-4](/img/structure/B2961304.png)

(E)-4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N'-((5-nitrofuran-2-yl)methylene)benzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

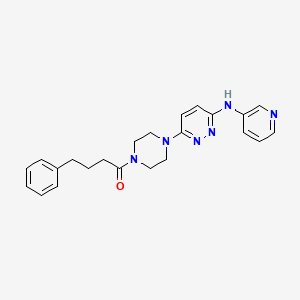

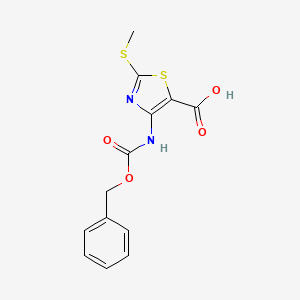

The compound is a benzohydrazide derivative, which are often studied for their potential biological activities. The presence of the cyano group, methoxy group, and nitrofuran moiety suggest that this compound could have interesting chemical properties and potential applications in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and elemental analysis . These techniques can provide information about the types of bonds and functional groups present in the compound .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the cyano, methoxy, and nitrofuran groups. For example, the cyano group can undergo reactions such as reduction to form amines, or addition reactions with nucleophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would likely be determined experimentally. The presence of the cyano, methoxy, and nitrofuran groups could influence these properties .Applications De Recherche Scientifique

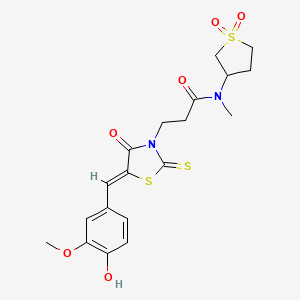

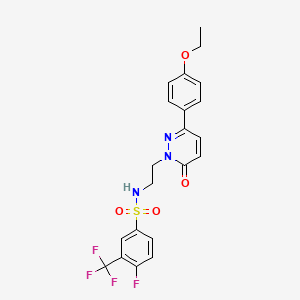

Cyanide Detection in Aqueous Medium

One study focused on the synthesis of compounds with a structural similarity to "(E)-4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N'-((5-nitrofuran-2-yl)methylene)benzohydrazide" for use as sensors in detecting cyanide ions in aqueous media. The synthesized compounds demonstrated high sensitivity and selectivity for cyanide over other anions, showcasing their potential as effective sensors for environmental monitoring and safety applications (Elsafy et al., 2018).

Photodynamic Therapy for Cancer Treatment

Another study explored the development of zinc phthalocyanine derivatives, structurally related to the subject compound, which exhibited high singlet oxygen quantum yield. These derivatives are characterized for their potential application in photodynamic therapy (PDT), a minimally invasive therapeutic procedure that utilizes light-activated compounds to destroy cancer cells. The research highlighted the compound's promising features, including good fluorescence properties and high singlet oxygen quantum yield, making it a viable candidate for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).

Antimicrobial Activity

Research into compounds structurally akin to "this compound" has also revealed potential antimicrobial properties. A study synthesized and tested various derivatives for their activity against Gram-positive and Gram-negative bacteria and fungi. The findings indicated that some of these compounds displayed significant antimicrobial activity, suggesting their utility in developing new antibacterial and antifungal agents (Liaras et al., 2011).

Catalysis and Organic Synthesis

Another research avenue involves the compound's application in catalysis and organic synthesis. For instance, a related study described the encapsulation of a molybdenum(VI) complex with a ligand similar to the compound within zeolite Y. This encapsulated catalyst exhibited excellent activity and reusability for the oxidation of primary alcohols and hydrocarbons, highlighting its potential as an efficient and sustainable catalyst for various organic transformations (Ghorbanloo & Alamooti, 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-cyano-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13N5O5S/c1-30-15-6-8-17-18(10-15)32-21(24-17)25(20(27)14-4-2-13(11-22)3-5-14)23-12-16-7-9-19(31-16)26(28)29/h2-10,12H,1H3/b23-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTOWTMFIWUXAR-FSJBWODESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)N(C(=O)C3=CC=C(C=C3)C#N)N=CC4=CC=C(O4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)N=C(S2)N(C(=O)C3=CC=C(C=C3)C#N)/N=C/C4=CC=C(O4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2961222.png)

![4-[(3-methoxybenzenesulfonamido)methyl]-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2961228.png)

![1'-(2-Ethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2961231.png)

![5-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2961232.png)

![4-methyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide](/img/structure/B2961233.png)

![4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2961236.png)